molecular formula C13H19NO · HCl B1158700 3-Ethylethcathinone (hydrochloride)

3-Ethylethcathinone (hydrochloride)

Cat. No.: B1158700
M. Wt: 241.8
InChI Key: MLGXJAFYPGFRER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethylethcathinone (hydrochloride) (CAS: 2446466-61-9) is a substituted cathinone derivative with the systematic name 2-(ethylamino)-1-(3-ethylphenyl)propan-1-one monohydrochloride. It is structurally characterized by a 3-ethylphenyl substituent at the ketone position and an ethylamino group at the β-carbon of the propane chain . Like other synthetic cathinones, it is primarily used in forensic and pharmacological research to study psychoactive effects, metabolism, and structural-activity relationships. Its substitution pattern distinguishes it from analogues such as ethcathinone, 4-chloroethcathinone (4-CEC), and 4-methylethcathinone, which differ in aryl ring modifications .

Properties

Molecular Formula

C13H19NO · HCl

Molecular Weight

241.8

InChI

InChI=1S/C13H19NO.ClH/c1-4-11-7-6-8-12(9-11)13(15)10(3)14-5-2;/h6-10,14H,4-5H2,1-3H3;1H

InChI Key

MLGXJAFYPGFRER-UHFFFAOYSA-N

SMILES

O=C(C(C)NCC)C1=CC(CC)=CC=C1.Cl

Synonyms

3-EEC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Aryl Substituents: The 3-ethyl group in 3-Ethylethcathinone increases steric bulk and lipophilicity compared to ethcathinone (unsubstituted phenyl) or 4-CEC (electron-withdrawing chlorine). This may enhance blood-brain barrier penetration and receptor binding affinity .
  • Amino Substituents: Ethyl groups (as in 3-Ethylethcathinone and ethcathinone) prolong metabolic half-life compared to methyl-substituted analogues like 3-MMC, which are more prone to rapid degradation .

Pharmacological and Toxicological Comparisons

Receptor Affinity and Stimulant Effects

  • Ethcathinone (Hydrochloride): Produces amphetamine-like stimulus effects in rats, acting as a dopamine/norepinephrine reuptake inhibitor. Its EC₅₀ for discriminative stimulus effects is ~3.2 mg/kg .
  • 4-CEC: The electron-withdrawing chlorine substituent reduces basal dopamine release compared to ethcathinone, indicating milder stimulant effects .
  • 3-MMC: Exhibits higher serotonin receptor affinity than dopamine receptors, leading to mixed stimulant-entactogen effects in users, as noted in WHO critical reviews .

Metabolic Pathways

  • Ethyl-substituted cathinones (e.g., ethcathinone, 3-Ethylethcathinone) undergo hepatic N-dealkylation to form primary amines, which are subsequently oxidized. The 3-ethyl group may slow cytochrome P450-mediated metabolism, extending half-life .
  • Methyl-substituted analogues like 3-MMC are metabolized faster via demethylation, producing shorter-lived active metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Ethylethcathinone (hydrochloride)
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